2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine
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Overview
Description
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine is a boron-containing heterocyclic compound. It is characterized by the presence of a thieno[2,3-c]pyridine core, which is fused with a 1,3,2-dioxaborolane ring. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine typically involves the borylation of thieno[2,3-c]pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction between a thieno[2,3-c]pyridine halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Various reduced boron-containing compounds.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine exerts its effects is largely dependent on its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine is unique due to its thieno[2,3-c]pyridine core, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C13H16BNO2S |
---|---|
Molecular Weight |
261.2 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)11-7-9-5-6-15-8-10(9)18-11/h5-8H,1-4H3 |
InChI Key |
AFCDTHDXZIAYJM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=NC=C3 |
Origin of Product |
United States |
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